N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Carboxamide Core: This step involves the reaction of naphthalene-1-carboxylic acid with an amine to form the carboxamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene cores but different substituents.
Thiophene-containing carboxamides: Compounds with thiophene rings and carboxamide groups.
Oxane derivatives: Compounds featuring oxane rings with various functional groups.
Uniqueness
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide is unique due to its combination of three distinct ring systems (naphthalene, thiophene, and oxane), which can impart unique chemical and physical properties. This structural complexity may enhance its utility in specific applications compared to simpler analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22(15-18-7-4-14-25-18)17-10-12-24-13-11-17/h1-9,14,17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZLKAGFLRFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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